

Unveiling the Potency of Benzisoxazole Derivatives: A Comparative Analysis of EPAC Inhibitors

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Compound of Interest

Compound Name: 2-(Benzo[D]isoxazol-3-yl)ethanol

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In the landscape of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comparative analysis of ESI-09, a notable inhibitor featuring a benzisoxazole core, against other known inhibitors of the Exchange protein directly activated by cAMP (EPAC). While the specific compound "**2-(Benzo[d]isoxazol-3-yl)ethanol**" lacks sufficient public data on its biological activity, the structurally related benzisoxazole derivative, ESI-09, serves as a well-characterized exemplar for this chemical class, demonstrating significant inhibitory action against EPAC proteins.

This document is intended for researchers, scientists, and professionals in drug development, offering a concise comparison of inhibitory activities, detailed experimental methodologies, and a visual representation of the EPAC signaling pathway.

Comparative Inhibitory Activity

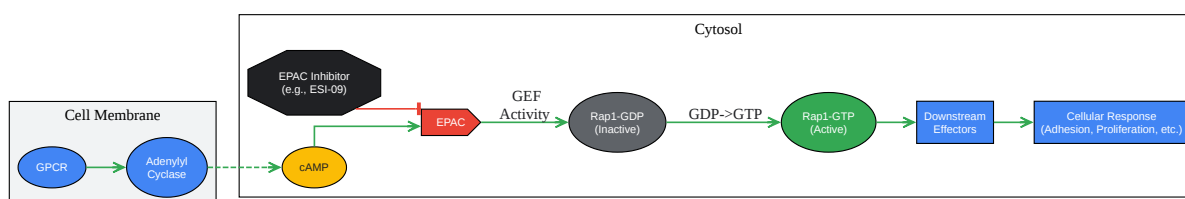
The inhibitory potential of ESI-09 and two other prominent non-benzisoxazole EPAC inhibitors, CE3F4 and HJC0197, has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of an inhibitor required to reduce the activity of the enzyme by half, are summarized below. Lower IC₅₀ values denote greater potency.

Compound	Target	IC50 (μM)	Compound Class
ESI-09	EPAC1	3.2[1][2]	Benzisoxazole
EPAC2	1.4[1][2]		
(R)-CE3F4	EPAC1	4.2[3][4]	Tetrahydroquinoline
EPAC2	44[3][4]		
HJC0197	EPAC1	4.0	5-Cyano-6-oxo-1,6-dihydropyrimidine
EPAC2	5.9[5][6][7]		

Note: (R)-CE3F4 is the more active enantiomer of CE3F4.[3] The racemic mixture of CE3F4 has an IC50 of 23 μM for EPAC1.

The EPAC Signaling Pathway

The Exchange protein directly activated by cAMP (EPAC) is a guanine nucleotide exchange factor (GEF) that plays a crucial role in cellular signaling. Upon binding of the second messenger cyclic AMP (cAMP), EPAC undergoes a conformational change that activates its GEF domain. This, in turn, facilitates the exchange of GDP for GTP on the small G-protein Rap1, leading to its activation. Activated Rap1 then modulates a variety of downstream cellular processes, including cell adhesion, proliferation, and differentiation. EPAC inhibitors block this pathway by preventing the activation of EPAC by cAMP.



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